molecular formula C27H20N4O2S B283966 5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B283966
M. Wt: 464.5 g/mol
InChI Key: OWMOWNDDRGMWDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as MPTP, is a synthetic compound that has been used in scientific research to study the effects of oxidative stress on the central nervous system. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms similar to those seen in Parkinson's disease.

Mechanism of Action

5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is converted into the toxic metabolite MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase-B (MAO-B) in glial cells. MPP+ is then transported into dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione are primarily related to its ability to selectively destroy dopaminergic neurons in the substantia nigra. This leads to a reduction in dopamine levels in the striatum, which is associated with the motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. 5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to cause oxidative stress and mitochondrial dysfunction, which may contribute to the pathogenesis of other neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its ability to selectively destroy dopaminergic neurons in the substantia nigra, which closely mimics the pathology of Parkinson's disease. However, 5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several limitations, including its toxicity and the fact that it does not fully replicate the complexity of Parkinson's disease. Additionally, the use of 5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in animal models may not fully reflect the pathogenesis of Parkinson's disease in humans.

Future Directions

For 5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione research include the development of new animal models that better replicate the complexity of Parkinson's disease and the identification of new targets for therapeutic intervention. Additionally, the use of 5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in combination with other neurotoxins may provide a more comprehensive understanding of the pathogenesis of Parkinson's disease and other neurodegenerative diseases. Finally, the development of new compounds that selectively target dopaminergic neurons may provide a more effective treatment for Parkinson's disease.

Synthesis Methods

The synthesis of 5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 2-naphthylamine with p-toluenesulfonyl chloride to form 2-naphthylamine-5-sulfonate. This compound is then reacted with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with 3-methylphenylamine to form the azo compound. The resulting azo compound is then reacted with thiourea to form 5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.

Scientific Research Applications

5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been widely used in scientific research to study the effects of oxidative stress on the central nervous system. It has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to symptoms similar to those seen in Parkinson's disease. 5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been used to study the role of oxidative stress in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.

properties

Molecular Formula

C27H20N4O2S

Molecular Weight

464.5 g/mol

IUPAC Name

5-[(3-methylphenyl)diazenyl]-1-naphthalen-2-yl-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C27H20N4O2S/c1-18-8-7-11-21(16-18)28-29-24-25(32)30(22-12-3-2-4-13-22)27(34)31(26(24)33)23-15-14-19-9-5-6-10-20(19)17-23/h2-17,24H,1H3

InChI Key

OWMOWNDDRGMWDI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N=NC2C(=O)N(C(=S)N(C2=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5

Canonical SMILES

CC1=CC(=CC=C1)N=NC2C(=O)N(C(=S)N(C2=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5

Origin of Product

United States

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